Cas no 130250-54-3 (1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate)

1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-Boc-3-piperidinecarboxylate
- 1-(TERT-BUTOXYCARBONYL)-3-(ETHOXYCARBONYL)PIPERIDINE
- ETHYL N-BOC-NIPECOTATE
- BOC-DL-NIPC-OET
- BOC-DL-PIC(3)-EOT
- BOC-DL-PIC(3)-OET
- N-T-BUTOXYCARBONYL-DL-NIPECOTIC ACID ETHYL ESTER
- N-T-BUTOXYCARBONYL-DL-PIPERIDINECARBOXYLIC ACID ETHYL ESTER
- 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 3-ethyl ester
- Ethyl 1-Boc-DL-nipecotate
- Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate
- Ethyl N-Boc-piperidine-3-carboxylate
- 1-(tert-Butyl) 3-ethyl tetrahydro-1,3(2H)-pyridinedicarboxylate
- Ethyl-N-BOC-piperidine-3-carboxylate
- methyl 1-boc-piperidine-3-carboxylate
- N-Boc-3-piperidine esthyl ester
- Piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- piperidine-1,3-dicarboxylic acid-1-tert-butyl ester 3-ethyl ester
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic Acid Ethyl Ester
- 1-(tert-Butoxycarbonyl)nipecotic Acid Ethyl Ester
- 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester
- 1-(tert-Butyl) 3-ethyl 1,3-piperidinedicarboxylate
- 1-Boc-3-piperidinecarboxylic Acid Ethyl Ester
- 1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate
- Ethyl N-Boc-3-piperidinecarboxylate
- N-Boc-DL-nipecotic acid ethyl ester
- 1-Boc-nipecotic Acid Ethyl Ester
- Ethyl 1-Boc-nipecotate
- Ethyl 1-(tert-Butoxycarbonyl)nipecotate
- 1-BOC-ETHYL NIPECOTATE
- Ethyl N-Boc-DL-nipecotate
- Ethyl 1-Boc-DL-nipecotate, 97%
- 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate
- Ethyl1-Boc-3-piperidinecarboxylate
- 1-BOC-piperidine-3-carboxylic acid ethyl ester
- 1-Boc-3-piperidinecarboxylate ethyl ester
- 1-(Tert-Butyl) 3-Eth
- AB39340
- Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester
- (R)-1-Boc-Piperidine-3-CarboxylicAcidEthylEster
- BRD-A98319317-001-01-0
- Piperidine 1,3dicarboxylic acid 1-tert-butyl ester-3-ethyl ester
- MFCD04116274
- 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate;Ethyl N-Boc-3-piperidinecarboxylate
- 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate
- PB47921
- Ethyl N-Boc-piperidine-3-carboxylate, >=97.0%
- DTXSID10326804
- YCXCRFGBFZTUSU-UHFFFAOYSA-N
- 3-ethyl 1-tert-butyl piperidine-1,3-dicarboxylate
- 1-tert-Butyl 3-Ethyl (S)-Piperidine-1,3-dicarboxylate
- (S)-1-Boc-Piperidine-3-CarboxylicAcidEthylEster
- Piperidine-1,3-dicarboxylic acid 1-tert-butylester 3-ethyl ester
- SY073867
- NSC617244
- ethyl n-(t-butyloxycarbonyl)nipecotate
- AB39339
- SCHEMBL550224
- N-(t-butoxycarbonyl)-3-(carboethoxy)-piperidine
- ethyl-N-boc-nipecotate
- Piperidine 1,3-dicarboxylic acid 1-tert-butyl ester-3-ethyl ester
- 1,3-Piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-ethyl ester
- 130250-54-3
- Z293001192
- FT-0654384
- J-505132
- FT-0657617
- CS-D1146
- AM20080211
- 1-(tert-Butoxycarbonyl)nipecotic Acid Ethyl Es
- ethyl-1-Boc-3-piperidinecarboxylate
- AC-22464
- Ethyl (R)-1-Boc-nipecotate
- J-502143
- AKOS000803412
- E0954
- FT-0602215
- NSC-617244
- J-502367
- EN300-128216
- SY007141
- PS-5172
- ethyl 1-boc-piperidine-3-carboxylate
- 2-Cyclopentyl-3-(cyclopentyloxy)-4-methoxybenzoic acid
- Ethyl (R)-1-Boc-piperidine-3-carboxylate
- 1-(1,1-Dimethylethyl) 3-ethyl 1,3-piperidinedicarboxylate
- AKOS016339934
- DB-007461
- Ethyl 1-Boc-3-piperidinecarboxylate;1-(tert-Butyl) 3-ethyl 1,3-piperidinedicarboxylate;N-Boc-3-piperidinecarboxylate ethyl ester;1-Boc-piperidine-3-carboxylic acid ethyl ester
- (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester;(S)-N-Boc-3-piperidinecarboxylate ethyl ester;(S)-N-Boc-piperidine-3-carboxylic acid ethyl ester
- (S)-1-Boc-3-piperidinecarboxylate ethyl ester
- (R)-1-BOC-piperidine-3-carboxylic acid ethyl ester
- BBL100042
- (R)-1-Boc-3-piperidinecarboxylate ethyl ester
- (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester;(R)-N-Boc-piperidine-3-carboxylic acid ethyl ester;(R)-N-Boc-3-piperidinecarboxylate ethyl ester
- STL511019
-
- MDL: MFCD04116274
- インチ: 1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
- InChIKey: YCXCRFGBFZTUSU-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C(=O)OC([H])([H])C([H])([H])[H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 257.162708g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 257.162708g/mol
- 単一同位体質量: 257.162708g/mol
- 水素結合トポロジー分子極性表面積: 55.8Ų
- 重原子数: 18
- 複雑さ: 309
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.077
- ゆうかいてん: 34.0 to 38.0 deg-C
- ふってん: 323.9°C at 760 mmHg
- フラッシュポイント: 149.7℃
- 屈折率: 1.473
- PSA: 55.84000
- LogP: 2.13450
- かんど: Moisture & Light Sensitive
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H317,H319
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-43-52
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128216-0.1g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 95% | 0.1g |
$19.0 | 2023-02-15 | |
Enamine | EN300-128216-0.5g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 95% | 0.5g |
$21.0 | 2023-02-15 | |
Enamine | EN300-128216-5.0g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 95% | 5.0g |
$35.0 | 2023-02-15 | |
eNovation Chemicals LLC | D379238-100g |
Ethyl N-BOC-piperidine-3-carboxylate |
130250-54-3 | 97% | 100g |
$305 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019351-500g |
Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester |
130250-54-3 | 98% | 500g |
¥1128.00 | 2024-08-09 | |
Enamine | EN300-128216-25.0g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 95% | 25.0g |
$66.0 | 2023-02-15 | |
Key Organics Ltd | 11W-0613-25G |
1-(tert-butyl) 3-ethyl tetrahydro-1,3(2H)-pyridinedicarboxylate |
130250-54-3 | >95% | 25g |
£50.00 | 2025-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0954-5G |
Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate |
130250-54-3 | >98.0%(GC) | 5g |
¥185.00 | 2024-04-17 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0834709435-100g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 98%(GC) | 100g |
¥ 635.3 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57950-5g |
Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester |
130250-54-3 | 98% | 5g |
¥28.0 | 2023-09-07 |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylateに関する追加情報
Introduction to 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS No. 130250-54-3)
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 130250-54-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of both tert-butyl and ethyl substituents at the 1 and 3 positions, respectively, imparts unique steric and electronic properties that make it a valuable scaffold for drug discovery and development.
The structure of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate features two carboxylate groups at the 1 and 3 positions, which can be further functionalized to create more complex molecular entities. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. The tert-butyl group enhances lipophilicity and metabolic stability, while the ethyl group contributes to solubility and binding affinity. Such structural features are often exploited in the design of novel therapeutic agents targeting various biological pathways.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine moieties are commonly found in approved drugs, including antiviral, anticancer, and central nervous system (CNS) therapeutics. The specific combination of substituents in 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate makes it an attractive candidate for further exploration in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacokinetic profiles and improved target engagement.
One of the most compelling aspects of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate is its potential application in the development of neurological drugs. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involved in cognitive function and motor control. The carboxylate groups provide opportunities for further derivatization into amides or esters, which can be tailored to interact with specific receptors or enzymes. Recent studies have highlighted the role of piperidine-based compounds in addressing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the tert-butyl and ethyl groups, followed by carboxylation at the designated positions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity. The optimization of synthetic routes is crucial for large-scale production, ensuring cost-effectiveness and scalability for pharmaceutical applications.
From a computational chemistry perspective, 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with improved binding affinities. These computational approaches are complemented by experimental validations through enzyme inhibition assays and receptor binding studies.
The pharmacological evaluation of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and pain signaling. Additionally, preclinical trials have suggested its efficacy in modulating ion channels relevant to neurological disorders. These findings underscore its therapeutic potential and justify further investigation into its mechanism of action.
The regulatory landscape for compounds like 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) is essential to ensure product quality and safety. As research progresses, regulatory bodies will continue to monitor the development pipeline for novel piperidine derivatives, providing guidelines for clinical testing and commercialization.
In conclusion,1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable scaffold for drug discovery, particularly in neurological therapies. Ongoing research efforts are focused on optimizing its synthesis, understanding its pharmacological profile, and exploring new therapeutic indications. As advancements in synthetic chemistry and computational biology continue to evolve,cas no130250-54-3 derived compounds are poised to play a pivotal role in next-generation therapeutics.
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